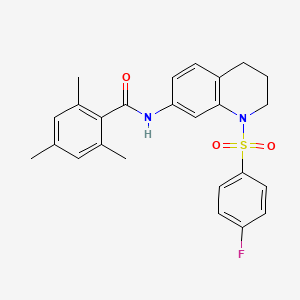

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

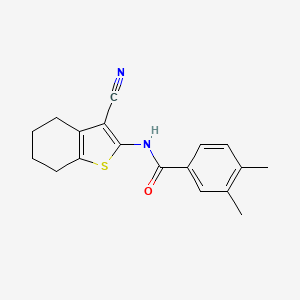

The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzamide” is a complex organic molecule. It contains a tetrahydroquinoline ring, a sulfonyl group attached to a fluorophenyl group, and a benzamide group with three methyl substituents .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The tetrahydroquinoline ring, the sulfonyl group, and the benzamide group would all contribute to the overall structure .Chemical Reactions Analysis

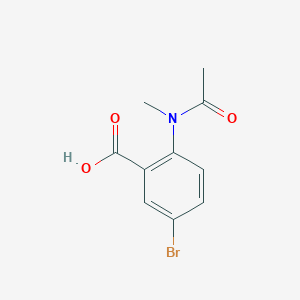

The reactivity of this compound would be influenced by the presence of the sulfonyl group, the fluorophenyl group, and the benzamide group. The sulfonyl group is a good leaving group, which could make this compound a potential electrophile .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group, the fluorophenyl group, and the benzamide group would likely impact properties such as solubility, melting point, and boiling point .Scientific Research Applications

Anticancer Research

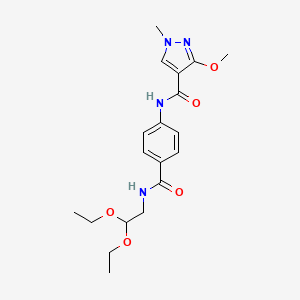

A noteworthy application of related compounds is in anticancer research. For instance, 1,4‐Naphthoquinone derivatives, known for their structural complexity and biological activity, have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. These compounds, especially those containing phenylaminosulfanyl moieties, demonstrated potent cytotoxic activities and induced apoptosis in cancer cells through the upregulation of caspase proteins and gene expression levels of caspases-3 and -7, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Antimicrobial Activity

Another important application is in developing antimicrobial agents. Compounds synthesized from 3-fluoro-4-morpholinoaniline, a linezolid intermediate, showed potent antimicrobial activity against various bacteria and fungi strains. These sulfonamides and carbamates were effective in inhibiting microbial growth, with certain derivatives displaying promising activity in minimal inhibitory concentration (MIC) tests. The study emphasizes the potential of these compounds in treating infections, supported by molecular docking studies that revealed good binding affinities to bacterial enzymes (Janakiramudu et al., 2017).

Materials Science

In materials science, sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers have been developed for high-temperature proton exchange membrane applications. These materials, doped with phosphoric acid, were synthesized and evaluated for their thermal stability, proton conductivity, and methanol permeability. The study provides insights into the potential use of these materials in fuel cell technologies, highlighting their durability and efficiency in high-temperature conditions (Seo et al., 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O3S/c1-16-13-17(2)24(18(3)14-16)25(29)27-21-9-6-19-5-4-12-28(23(19)15-21)32(30,31)22-10-7-20(26)8-11-22/h6-11,13-15H,4-5,12H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBFETONGCZUPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B2463478.png)

![2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid](/img/structure/B2463479.png)

![4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B2463484.png)

![2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2463485.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2463489.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]pentanamide](/img/structure/B2463494.png)